Octadeca-5,8-dienoic acid
Overview
Description
Octadeca-5,8-dienoic acid: is a polyunsaturated fatty acid with the molecular formula C18H32O2 . It is characterized by the presence of two double bonds located at the 5th and 8th carbon positions in its carbon chain. This compound belongs to the class of long-chain fatty acids and is known for its significant role in various biological and industrial processes .
Mechanism of Action
Target of Action
Octadeca-5,8-dienoic acid, also known as (10E,12Z)-octadecadienoic acid, is a type of lineolic acid derivative . Its primary target is the Putative aminooxidase in Propionibacterium acnes . This enzyme plays a crucial role in the metabolism of certain amino acids and biogenic amines.
Mode of Action
It is known to interact with its target, the putative aminooxidase, leading to changes in the metabolic processes of the organism
Biochemical Pathways
Given its interaction with aminooxidase, it is likely to influence the metabolic pathways associated with amino acids and biogenic amines .
Result of Action
Its interaction with the putative aminooxidase suggests it may influence the metabolism of certain amino acids and biogenic amines .
Biochemical Analysis
Biochemical Properties
Octadeca-5,8-dienoic acid, like other fatty acids, can be converted into their acyl phosphate, the precursor to acyl-CoA . This conversion is mediated by acyl-CoA synthase . The long chain of this compound suggests that it could be a substrate for long chain acyl-CoA synthase .
Cellular Effects
They can affect cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
This compound, as a fatty acid, is likely involved in lipid metabolism It could interact with enzymes or cofactors involved in these metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Octadeca-5,8-dienoic acid can be synthesized through the partial hydrogenation of linoleic acid. The process involves the selective reduction of specific double bonds under controlled conditions using catalysts such as palladium on carbon.
Biological Synthesis: This compound can also be produced through the enzymatic desaturation of stearic acid by desaturase enzymes in certain microorganisms and plants.
Industrial Production Methods:
Extraction from Natural Sources: this compound can be extracted from plant oils, such as grape seed oil and sunflower oil, where it is present in significant amounts.
Chemical Modification: Industrial production often involves the chemical modification of other fatty acids to introduce the desired double bonds at specific positions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadeca-5,8-dienoic acid undergoes oxidation reactions, leading to the formation of hydroperoxides and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to octadecanoic acid through catalytic hydrogenation using catalysts such as nickel or palladium.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and ozone are commonly used oxidizing agents.
Reduction: Catalysts like nickel, palladium, and platinum are used in hydrogenation reactions.
Substitution: Halogenation agents like bromine and chlorine are used for substitution reactions.
Major Products Formed:
Oxidation Products: Hydroperoxides, aldehydes, and ketones.
Reduction Products: Octadecanoic acid.
Substitution Products: Halogenated derivatives and hydroxylated fatty acids.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Octadeca-5,8-dienoic acid is used as a precursor in the synthesis of complex organic molecules and polymers.
Study of Reaction Mechanisms: It serves as a model compound for studying the mechanisms of oxidation and reduction reactions in fatty acids.
Biology:
Cell Membrane Studies: The compound is used in research on cell membrane structure and function due to its role in forming phospholipids.
Metabolic Pathways: It is studied for its involvement in metabolic pathways related to lipid metabolism.
Medicine:
Nutritional Research: this compound is investigated for its potential health benefits, including its role in reducing inflammation and improving cardiovascular health.
Drug Development: It is explored as a potential therapeutic agent in the development of drugs targeting lipid-related disorders.
Industry:
Food Industry: The compound is used as an ingredient in food products and dietary supplements.
Cosmetics: It is utilized in the formulation of skincare products due to its moisturizing properties.
Comparison with Similar Compounds
Octadeca-9,12-dienoic acid (Linoleic acid): Similar in structure but with double bonds at the 9th and 12th positions.
Octadeca-9,12,15-trienoic acid (Linolenic acid): Contains three double bonds at the 9th, 12th, and 15th positions.
Octadeca-6,9-dienoic acid: Double bonds at the 6th and 9th positions.
Uniqueness:
Position of Double Bonds: The unique positioning of double bonds at the 5th and 8th positions in octadeca-5,8-dienoic acid distinguishes it from other similar fatty acids.
Biological Activity: Its specific double bond configuration imparts distinct biological activities and metabolic pathways compared to other polyunsaturated fatty acids.
Properties
IUPAC Name |
octadeca-5,8-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11,13-14H,2-9,12,15-17H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQPKQIHIFHHKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions a significant decrease in octadeca-9,12-dienoic acid (linoleic acid) in the skin surface lipids of individuals with acne. Does octadeca-5,8-dienoic acid show a similar trend?
A1: The study by [] specifically investigated the levels of both this compound and octadeca-9,12-dienoic acid (linoleic acid) in individuals with varying severity of acne. Interestingly, while linoleic acid levels were significantly lower in acne patients, the levels of this compound did not show a statistically significant difference between the groups []. This suggests that these two fatty acids may be regulated differently in the context of acne.
Q2: What is the significance of studying these fatty acids in relation to acne?
A2: Skin surface lipids, including free fatty acids, play a crucial role in maintaining skin barrier function and influencing the skin microbiome. Alterations in the composition of these lipids have been linked to various skin conditions, including acne vulgaris. While the exact mechanisms are still under investigation, imbalances in specific fatty acids like linoleic acid are thought to contribute to inflammation, hyperkeratinization (abnormal shedding of skin cells), and altered sebum production, all of which are hallmarks of acne []. Therefore, understanding the roles of different fatty acids, including this compound, in the skin lipid profile could provide valuable insights into the development and progression of acne.
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